N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
Description
N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring fused with a cyclopentane ring
Properties
IUPAC Name |
N-[(2-ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-15-8-11(6-7-17-15)10-18-16(21)14-9-12-4-3-5-13(12)19-20-14/h6-9H,2-5,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGZLNXOHVNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CNC(=O)C2=NN=C3CCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is constructed through cyclization reactions.
Introduction of the Ethoxypyridinyl Group: The ethoxypyridinyl group is introduced via nucleophilic substitution reactions.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through intramolecular cyclization.
Final Coupling: The final step involves coupling the pyridazine and cyclopentane rings with the carboxamide group under specific reaction conditions, often using catalysts to facilitate the process.
Industrial production methods may involve optimizing these steps for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can be compared with similar compounds, such as:
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Cyclopentane Derivatives: Compounds with cyclopentane rings fused with other heterocycles.
Carboxamide Compounds: Compounds with carboxamide groups attached to different core structures.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
